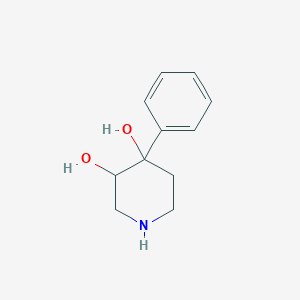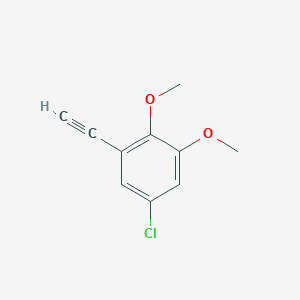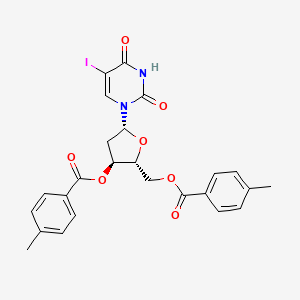
2'-Deoxy-5-iodouridine 3',5'-di-p-toluate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate is a derivative of 2’-Deoxy-5-iodouridine, a nucleoside analog known for its antiviral properties. This compound is often used as an intermediate in the synthesis of other nucleoside analogs and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of 2’-Deoxy-5-iodouridine with p-toluoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bonds at the 3’ and 5’ positions can be hydrolyzed under acidic or basic conditions to yield 2’-Deoxy-5-iodouridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted nucleosides.
Hydrolysis: The major product is 2’-Deoxy-5-iodouridine.
Applications De Recherche Scientifique
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate involves its incorporation into DNA during replication. The presence of the iodine atom disrupts the normal base pairing, leading to the inhibition of viral DNA synthesis. This compound acts as a chain terminator, preventing the elongation of the DNA strand and thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-5-iodouridine: A nucleoside analog with similar antiviral properties.
2’,3’-Dideoxy-5-iodouridine: Used in gene sequencing and antiviral research.
5-Iodo-2’-deoxyuridine: Known for its antiviral activity against herpes simplex virus.
Uniqueness
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate is unique due to its dual protection at the 3’ and 5’ positions, which enhances its stability and allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of more complex nucleoside analogs.
Propriétés
Formule moléculaire |
C25H23IN2O7 |
|---|---|
Poids moléculaire |
590.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H23IN2O7/c1-14-3-7-16(8-4-14)23(30)33-13-20-19(35-24(31)17-9-5-15(2)6-10-17)11-21(34-20)28-12-18(26)22(29)27-25(28)32/h3-10,12,19-21H,11,13H2,1-2H3,(H,27,29,32)/t19-,20+,21+/m0/s1 |
Clé InChI |
OENJVMKAWHZWNP-PWRODBHTSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13096749.png)
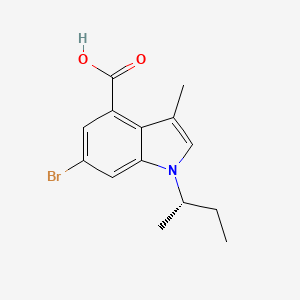

![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)
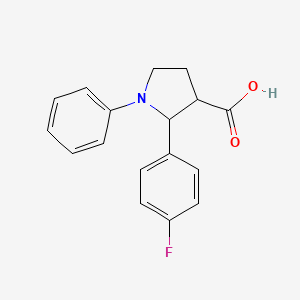
![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)
![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)
![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)


![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
